
Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly used in various industrial applications due to their unique chemical properties. This compound is characterized by the presence of an octanoic acid backbone, substituted with a chlorinated methoxyphenoxy group and a diethoxyphosphinyl group, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester typically involves multiple steps:
Formation of the Octanoic Acid Backbone: This can be achieved through the oxidation of octanol or the hydrolysis of octanoyl chloride.
Introduction of the Chlorinated Methoxyphenoxy Group: This step involves the reaction of octanoic acid with 2-chloro-4-methoxyphenol under acidic or basic conditions.
Addition of the Diethoxyphosphinyl Group: This is usually done through a phosphorylation reaction using diethyl phosphite and a suitable catalyst.
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated group, converting it to a hydroxyl group.
Substitution: The chlorine atom in the methoxyphenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, thiols, and other nucleophiles.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxyl-substituted derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Materials Science: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphinyl group can act as a phosphate mimic, influencing phosphorylation pathways. The methoxyphenoxy group can interact with aromatic binding sites, affecting biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octanoic Acid Esters: Compounds with similar octanoic acid backbones but different substituents.
Chlorinated Phenoxy Esters: Compounds with chlorinated phenoxy groups but different acid backbones.
Phosphinyl Esters: Compounds with phosphinyl groups but different acid and phenoxy groups.
Uniqueness
The unique combination of the octanoic acid backbone, chlorinated methoxyphenoxy group, and diethoxyphosphinyl group makes this compound particularly versatile and useful in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research and industrial applications highlight its significance.
Propriétés
Numéro CAS |
73514-95-1 |
|---|---|
Formule moléculaire |
C21H34ClO7P |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
ethyl 8-(2-chloro-4-methoxyphenoxy)-2-diethoxyphosphoryloctanoate |
InChI |
InChI=1S/C21H34ClO7P/c1-5-26-21(23)20(30(24,28-6-2)29-7-3)12-10-8-9-11-15-27-19-14-13-17(25-4)16-18(19)22/h13-14,16,20H,5-12,15H2,1-4H3 |
Clé InChI |
GLMAUUCGSVRVNZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



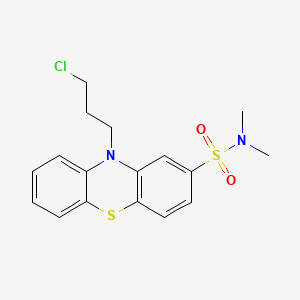




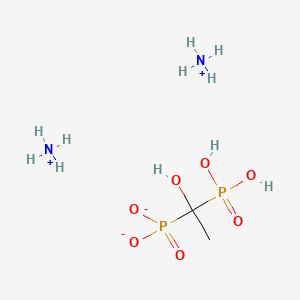
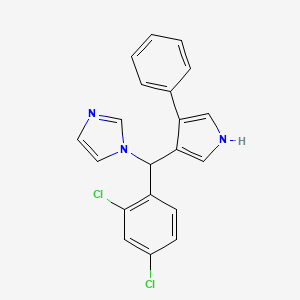
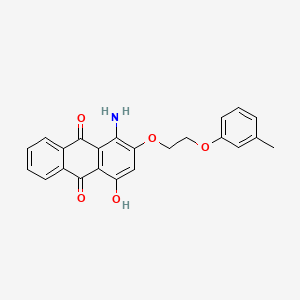
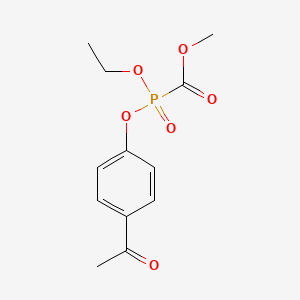
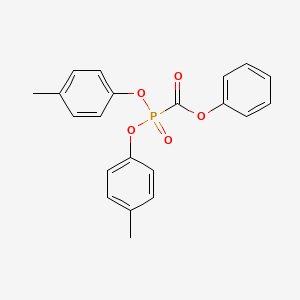
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)

